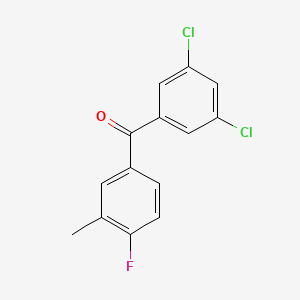

3,5-Dichloro-4'-fluoro-3'-methylbenzophenone

描述

Chemical Identification and Nomenclature

3,5-Dichloro-4'-fluoro-3'-methylbenzophenone is systematically identified through multiple chemical nomenclature systems that provide precise structural information. The compound bears the Chemical Abstracts Service registry number 951886-86-5, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as (3,5-dichlorophenyl)(4-fluoro-3-methylphenyl)methanone, clearly indicating the positions and nature of all substituents relative to the central carbonyl bridge.

The structural representation through various chemical notation systems provides comprehensive identification capabilities. The Standard International Chemical Identifier for this compound is InChI=1S/C14H9Cl2FO/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3, while its corresponding International Chemical Identifier Key reads CFNWSJJOAWHNQP-UHFFFAOYSA-N. In Simplified Molecular Input Line Entry System notation, the compound is represented as CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F, providing a linear text format that captures the complete connectivity pattern.

Alternative naming conventions recognize this compound through several synonymous designations including (3,5-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone and various catalog-specific identifiers such as MFCD09801653 and DTXSID801196288. These multiple identification systems ensure accurate referencing across different chemical databases and research contexts.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 951886-86-5 |

| International Union of Pure and Applied Chemistry Name | (3,5-dichlorophenyl)(4-fluoro-3-methylphenyl)methanone |

| Molecular Formula | C₁₄H₉Cl₂FO |

| Molecular Weight | 283.1 g/mol |

| International Chemical Identifier Key | CFNWSJJOAWHNQP-UHFFFAOYSA-N |

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of benzophenone chemistry, which has evolved significantly since the initial discovery and characterization of the parent benzophenone molecule. Benzophenone itself, with the molecular formula C₁₃H₁₀O, was first synthesized in the 19th century and has since served as a fundamental scaffold for numerous chemical modifications. The systematic exploration of halogenated benzophenone derivatives gained momentum during the mid-20th century as researchers recognized the potential for these compounds to serve as versatile intermediates in organic synthesis.

The specific synthesis pathways for complex halogenated benzophenones like this compound typically employ Friedel-Crafts acylation reactions, a methodology that has been refined over decades of chemical research. These synthetic approaches often utilize appropriately substituted benzoyl chlorides reacting with corresponding halogenated aromatic compounds under controlled conditions. The development of such specialized benzophenone derivatives reflects the increasing sophistication of organic synthesis methodologies and the growing demand for precisely functionalized aromatic compounds.

Historical patent literature reveals that benzophenone synthesis methodologies have been extensively documented, with various approaches including benzoyl chloride methods, benzoic acid methods, and alternative pathways using different starting materials. The evolution of these synthetic strategies has enabled the preparation of increasingly complex substitution patterns, ultimately leading to compounds like this compound that incorporate multiple different halogen atoms in specific positional arrangements.

Position within Benzophenone Family of Compounds

This compound occupies a distinctive position within the extensive benzophenone family, representing a sophisticated example of multi-halogenated derivatives that demonstrate the structural diversity achievable through systematic modification of the parent benzophenone scaffold. The benzophenone family encompasses a vast array of compounds characterized by the central diphenyl ketone structure, with variations arising from different substitution patterns on the aromatic rings. This particular compound exemplifies the trend toward increasingly complex substitution patterns that incorporate multiple functional groups to achieve specific physicochemical properties.

Research has demonstrated that benzophenone derivatives exhibit remarkable biological and pharmaceutical applications, with naturally occurring benzophenones prompting extensive exploration of synthetic analogs. The structural modifications present in this compound, including the strategic placement of electron-withdrawing halogen atoms and the electron-donating methyl group, position this compound within a subset of benzophenones designed for specific applications requiring precise electronic characteristics.

The taxonomical classification places this compound within the broader category of substituted benzophenones, specifically those containing halogen substituents. According to chemical classification systems, benzophenones belong to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups. The multi-halogenated nature of this compound distinguishes it from simpler derivatives and places it among the more structurally complex members of this chemical family.

Contemporary research into benzophenone derivatives has revealed their utility across multiple applications, from photoinitiators in ultraviolet-curable systems to intermediates in pharmaceutical synthesis. The specific substitution pattern of this compound suggests potential applications in areas requiring molecules with particular electronic properties, such as materials science or specialized organic synthesis applications.

Structural Characteristics and Molecular Architecture

The molecular architecture of this compound exhibits a complex arrangement of substituents that significantly influences its electronic structure and chemical reactivity patterns. The compound features two aromatic rings connected through a central carbonyl group, creating the characteristic benzophenone framework with the molecular formula C₁₄H₉Cl₂FO. The strategic placement of substituents creates an asymmetric molecule with distinct electronic environments on each aromatic ring.

The first aromatic ring contains two chlorine atoms positioned at the 3 and 5 positions relative to the carbonyl attachment point, creating a symmetrical substitution pattern that significantly withdraws electron density from the aromatic system. Chlorine atoms, being highly electronegative, exert strong inductive effects that alter the electron distribution throughout the aromatic ring. The meta-positioning of these chlorine atoms relative to each other maximizes their individual electronic effects while maintaining structural symmetry.

The second aromatic ring presents a more complex substitution pattern, incorporating both a fluorine atom at position 4' and a methyl group at position 3' relative to the carbonyl bridge. The fluorine atom represents the most electronegative element in the periodic table, creating the strongest electron-withdrawing effect among the halogen substituents present in the molecule. The adjacent methyl group provides a contrasting electronic influence, acting as an electron-donating substituent through hyperconjugation and inductive effects.

| Structural Feature | Position | Electronic Effect |

|---|---|---|

| Chlorine atoms | 3, 5 | Strong electron-withdrawing |

| Fluorine atom | 4' | Very strong electron-withdrawing |

| Methyl group | 3' | Weak electron-donating |

| Carbonyl group | Central bridge | Electron-withdrawing, conjugated |

The central carbonyl group serves as both a structural bridge and an important electronic feature, capable of participating in conjugation with both aromatic rings. This conjugation extends the electronic delocalization throughout the molecule, creating opportunities for unique reactivity patterns and potential photochemical behavior. The combination of multiple halogen atoms with varying electronic effects, coupled with the electron-donating methyl group, creates a molecule with complex electronic characteristics that distinguish it from simpler benzophenone derivatives.

The three-dimensional molecular geometry reflects the typical planar or near-planar arrangement characteristic of benzophenone compounds, with the aromatic rings capable of rotation around the carbonyl bonds. This conformational flexibility, combined with the specific electronic effects of the various substituents, contributes to the compound's overall chemical behavior and potential applications in diverse scientific contexts.

属性

IUPAC Name |

(3,5-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNWSJJOAWHNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801196288 | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-90-1 | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3,5-Dichloro-4’-fluoro-3’-methylbenzophenone may involve large-scale Friedel-Crafts acylation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

化学反应分析

Types of Reactions

3,5-Dichloro-4’-fluoro-3’-methylbenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a common oxidizing agent.

Major Products Formed

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of 3,5-Dichloro-4’-fluoro-3’-methylbenzyl alcohol.

Oxidation: Formation of 3,5-Dichloro-4’-fluoro-3’-methylbenzoic acid.

科学研究应用

3,5-Dichloro-4’-fluoro-3’-methylbenzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

作用机制

The mechanism of action of 3,5-Dichloro-4’-fluoro-3’-methylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its reactivity and binding affinity to these targets.

相似化合物的比较

Comparison with Structurally Similar Benzophenone Derivatives

Substituent Analysis and Molecular Properties

The compound’s unique properties arise from the positions and types of substituents:

- Chlorine (3,5-positions on Ring A): Enhances electrophilicity and stability via resonance and inductive effects.

- Fluorine (4’-position on Ring B): Improves metabolic stability and binding affinity in pharmaceutical contexts .

- Methyl group (3’-position on Ring B): Introduces steric hindrance, influencing reactivity and molecular interactions.

Table 1: Substituent Comparison of Benzophenone Derivatives

Pharmacological Relevance

- Fluorinated benzophenones like the target compound are analogs of bioactive molecules. For example, 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102) utilizes fluorine to enhance nicotinic acetylcholine receptor binding . Though the target compound lacks a nitrogenous bicyclic core, its fluorinated aromatic system may mimic such interactions in drug design .

Environmental and Industrial Considerations

- Hexaflumuron (a dichloro-tetrafluoroethoxy phenyl urea insecticide) shares halogenation patterns with the target compound but differs in backbone structure, leading to distinct biodegradation pathways .

- 4-Chloro-3-fluoronitrobenzene () highlights the role of nitro groups in altering solubility and toxicity compared to benzophenones.

生物活性

3,5-Dichloro-4'-fluoro-3'-methylbenzophenone is a synthetic organic compound belonging to the class of benzophenones, which are widely recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. Additionally, it summarizes relevant research findings and case studies that illustrate its potential applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C15H12Cl2F O

- Molecular Weight : 305.16 g/mol

- Structure : The compound features a benzophenone core with dichloro and fluoro substituents that contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 16 μg/mL for both bacteria .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

| Aspergillus niger | 32 |

This antimicrobial profile suggests potential applications in treating infections caused by resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. One study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 μM .

Enzyme Inhibition

The mechanism of action for this compound involves the inhibition of specific enzymes. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The inhibition of COX enzymes may contribute to its anticancer effects by reducing prostaglandin synthesis.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive screening of various benzophenone derivatives, including this compound, revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing the importance of halogen substitutions in enhancing biological activity . -

Anticancer Activity Investigation :

Research conducted on breast cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. This study provided evidence that supports the potential use of this compound as an adjunct therapy in cancer treatment.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dichloro-4'-fluoro-3'-methylbenzophenone, and how do reaction conditions influence yield?

- Methodology : Start with a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to assemble the benzophenone scaffold. Introduce chloro and fluoro substituents via electrophilic halogenation (e.g., using Cl2/FeCl3 or Selectfluor<sup>®</sup> for fluorination). Methylation at the 3'-position can be achieved via alkylation with methyl iodide under basic conditions.

- Key Parameters : Monitor reaction progress via LC-MS or TLC. Optimize stoichiometry, temperature, and solvent polarity (e.g., DMF vs. THF) to minimize side products like over-halogenation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Structural Confirmation : Employ <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., aromatic proton splitting patterns) and FT-IR for carbonyl (C=O) stretching (~1660 cm<sup>-1</sup>).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]<sup>+</sup>) matching theoretical mass (±2 ppm) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 4°C, 25°C, and −20°C. Monitor degradation via HPLC over 30 days. For solubility, use shake-flask method with UV quantification.

- Findings : Chlorinated benzophenones typically exhibit low aqueous solubility but high stability in anhydrous DMSO .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, CH3) influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution rates. Chlorine’s mesomeric donation may offset this, enabling regioselective functionalization. Computational DFT studies (e.g., Gaussian 16) can map charge distribution and predict reactive sites .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4'-H or 4'-NO2 derivatives) under identical Pd-catalyzed conditions .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzophenones?

- Systematic Approach :

Cross-validate NMR assignments using 2D techniques (COSY, HSQC).

Replicate disputed syntheses with controlled variables (e.g., reagent purity, degassing protocols).

Compare crystallographic data (e.g., CCDC entries) to confirm bond lengths/angles.

- Case Study : Discrepancies in <sup>19</sup>F NMR shifts may arise from solvent polarity or counterion effects .

Q. How can computational models predict the compound’s bioavailability or toxicity?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP, blood-brain barrier permeability, and CYP450 inhibition.

- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.

Methodological Tables

| Parameter | Typical Range | Key References |

|---|---|---|

| Melting Point | 120–125°C (predicted) | |

| LogP (Octanol-Water) | ~3.8 (calculated) | |

| HPLC Retention Time | 8.2 min (C18, MeCN:H2O 70:30) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。